molecular formula C22H22O3S B611834 WYC-209 CAS No. 2131803-90-0

WYC-209

Cat. No.: B611834
CAS No.: 2131803-90-0
M. Wt: 366.475
InChI Key: BTLUWTPBBDYOKU-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 2-position with an ethynyl group linked to a 4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl moiety. The ester group at the pyrimidine 5-position enhances solubility and modulates electronic properties.

Properties

IUPAC Name

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDAYVUHYVJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate involves several synthetic routes and reaction conditions. The research team constructed dozens of molecule variations before creating ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate . The synthetic process includes the use of various reagents and catalysts to achieve the desired molecular structure. The industrial production methods for ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate are still under development, with ongoing efforts to optimize the synthesis for large-scale production .

Chemical Reactions Analysis

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are intermediates that lead to the final compound, ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate . The compound’s rigid structure limits its flexibility, which reduces the possibility of toxicity development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Functional Groups
Compound Name Pyrimidine Substituents Fused/Attached Ring System Linker Type Key Functional Groups
Target Compound Ethynyl-dihydrothiochromen 2,3-Dihydrothiochromen (4,4-dimethyl, 1-oxo) Ethynyl Ester, Thiochromen ketone
Ethyl 2-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)pyrimidine-5-carboxylate Ethynyl-dihydrothiochromen 2,3-Dihydrothiochromen (4,4-dimethyl, 1-oxido) Ethynyl Ester, Thiochromen sulfoxide
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl, methyl, oxo None None Ester, Oxo, Tetrahydropyrimidine
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Benzylidene substituent Methoxybenzylidene Ester, Thiazole, Oxo
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Bromophenyl, methyl, thioxo None None Ester, Thioxo, Tetrahydropyrimidine

Key Observations :

  • The dihydrothiochromen moiety provides a planar aromatic system with electron-withdrawing (1-oxo) and lipophilic (4,4-dimethyl) groups, contrasting with simpler phenyl or thiazole substituents in analogs .
  • The sulfoxide variant (1-oxido in ) may alter redox properties and metabolic stability compared to the ketone in the target compound.

Key Observations :

  • Fusion reactions dominate in tetrahydropyrimidine derivatives, emphasizing scalability but limiting functional group diversity compared to cross-coupling strategies .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Analogs like the thiazolo[3,2-a]pyrimidine in exhibit puckered pyrimidine rings (flattened boat conformation) and intermolecular C–H···O hydrogen bonding, which stabilize crystal lattices. The target compound’s ethynyl group may reduce hydrogen bonding capacity but enhance π-π stacking via the dihydrothiochromen system.

Biological Activity

Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate, also referred to as WYC-209, is a synthetic retinoid compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate
  • CAS Number : 2131803-90-0
  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 348.43 g/mol

This compound primarily targets retinoic acid receptors (RARs), specifically RARα, RARβ2, and RARγ. The compound binds to these receptors and influences various biochemical pathways:

  • WNT Pathway Modulation : this compound down-regulates WNT4 expression through RARα interaction, which is crucial in cancer cell proliferation and differentiation.
  • Induction of Apoptosis : The compound initiates apoptosis predominantly via the caspase 3 pathway, leading to programmed cell death in cancer cells.

Anticancer Effects

This compound has demonstrated significant anticancer properties in various studies:

  • In Vitro Studies : In laboratory settings, this compound has been tested on multiple cancer cell lines. It showed potent activity against cancer stem cells, which are often resistant to traditional therapies. The compound effectively reduced cell viability and induced apoptosis in these resistant populations.
  • In Vivo Studies : Animal model experiments have confirmed the anti-tumor efficacy of this compound. In a melanoma mouse model, treatment with this compound resulted in reduced tumor size and inhibited metastasis without significant toxicity to normal tissues.

Case Studies

Several key studies highlight the biological activity of this compound:

  • Study on Cancer Stem Cells :
    • Researchers evaluated the effects of this compound on breast cancer stem cells. The study found that treatment led to a significant decrease in stem cell markers and enhanced sensitivity to chemotherapy agents.
  • Melanoma Model Evaluation :
    • In a controlled experiment using mice with induced melanoma, administration of this compound resulted in a 50% reduction in tumor growth compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues.

Comparative Analysis with Similar Compounds

The efficacy and safety profile of this compound is noteworthy when compared to other synthetic retinoids:

Compound NameMechanism of ActionEfficacyToxicity
This compoundRAR modulationHighLow
Compound ARAR modulationModerateModerate
Compound BNon-RAR pathwaysLowHigh

This compound stands out due to its high efficacy against cancer cells combined with a favorable toxicity profile.

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